

Application Note: Measuring Relicpixant Activity Using Calcium Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Relicpixant is a selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X3 receptors are predominantly expressed on sensory neurons and are implicated in various sensory signaling pathways, including nociception and cough reflexes.[1][2] When activated by ATP, the P2X3 receptor channel opens, leading to a rapid influx of cations, including calcium (Ca2+), which depolarizes the cell and initiates downstream signaling cascades.[3] This makes the measurement of intracellular calcium concentrations a direct and reliable method for assessing the activity of P2X3 receptor modulators.

This application note provides a detailed protocol for using a fluorescent calcium imaging assay to measure the inhibitory activity of **Relicpixant** on the P2X3 receptor.

Principle of the Assay

The assay quantifies the ability of **Relicpixant** to block ATP-induced calcium influx in cells expressing the P2X3 receptor. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium. In the presence of an agonist like ATP, P2X3 channels open, causing an influx of Ca2+ and a subsequent increase in fluorescence. As an antagonist, **Relicpixant** will inhibit this channel opening, resulting in a dose-dependent reduction of the ATP-mediated fluorescent

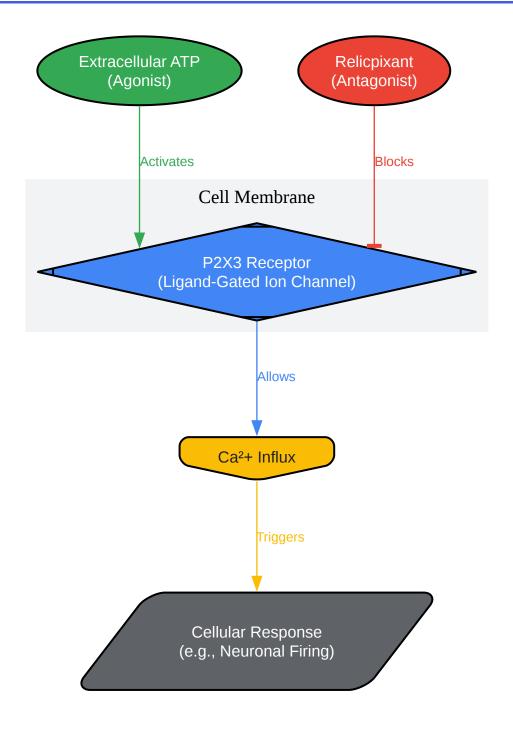


signal. This reduction is used to determine the potency of **Relicpixant**, typically expressed as an IC50 value.

P2X3 Receptor Signaling Pathway

The signaling pathway for the P2X3 receptor is direct. The binding of extracellular ATP to the receptor induces a conformational change that opens the integral ion channel. This allows for the influx of cations, most notably Na+ and Ca2+, down their electrochemical gradients. The resulting increase in intracellular calcium acts as a second messenger, triggering various cellular responses. **Relicpixant**, as a competitive antagonist, is hypothesized to bind to the P2X3 receptor and prevent ATP from binding or from inducing the conformational change necessary for channel opening, thereby blocking the calcium influx.[1]





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Caption: P2X3 receptor signaling pathway and point of inhibition by **Relicpixant**.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting a calcium imaging assay to determine the potency of **Relicpixant**.



Materials and Reagents

- Cell Line: Human Embryonic Kidney (HEK293) or human glial (1321N1) cells stably expressing the human P2X3 receptor.[1][2]
- Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%
 Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g.,
 G418) if required for maintaining stable expression.[1]
- Assay Plate: 96- or 384-well black, clear-bottom microplates.
- Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
- Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
- Probenecid: An anion transport inhibitor to prevent the efflux of the de-esterified dye.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- P2X3 Agonist: Adenosine triphosphate (ATP) or a more stable analog like α,β -methylene ATP (α,β -meATP).
- Test Compound: Relicpixant.
- Instrumentation: A fluorescent microplate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR or FlexStation).

Experimental Workflow

Caption: General experimental workflow for the calcium imaging assay.

Detailed Protocol

1. Cell Seeding: a. The day before the assay, harvest and count the P2X3-expressing cells. b. Seed the cells into a 96- or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 to 80,000 cells per well for a 96-well plate). c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

Methodological & Application





- 2. Dye Loading: a. Prepare a Fluo-4 AM loading solution in the assay buffer. A typical final concentration is 2-4 μ M Fluo-4 AM with 0.02-0.04% Pluronic F-127. Probenecid can be included at 2.5 mM to improve dye retention. b. Aspirate the cell culture medium from the wells and wash once with assay buffer. c. Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light. d. After incubation, gently wash the wells twice with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well as required by the plate reader.
- 3. Compound Incubation (Antagonist Mode): a. Prepare serial dilutions of **Relicpixant** in the assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration). b. Add the **Relicpixant** dilutions to the appropriate wells. c. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C, protected from light.
- 4. Agonist Addition and Fluorescence Reading: a. Prepare a solution of the P2X3 agonist (e.g., ATP or α,β -meATP) in the assay buffer at a concentration that will elicit a submaximal response (EC80) after addition to the wells. b. Place the plate in the fluorescent microplate reader. c. Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. d. Record a baseline fluorescence for 10-20 seconds. e. Use the instrument's automated liquid handler to add the agonist solution to all wells simultaneously. f. Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
- 5. Data Analysis: a. The change in fluorescence is typically calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence. b. For antagonist dose-response curves, normalize the data. The response in the vehicle control wells represents 0% inhibition, and the response in wells with no agonist (or a maximally effective concentration of a known antagonist) represents 100% inhibition. c. Plot the percent inhibition against the logarithm of the **Relicpixant** concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of **Relicpixant** that inhibits 50% of the agonist-induced calcium response.

Data Presentation

Quantitative data should be summarized to allow for clear comparison of the potency of different compounds. While specific preclinical data for **Relicpixant** is not publicly available, the



table below illustrates how to present such data, using reported values for other P2X3 antagonists as examples.

Compound	Target	Assay Type	Agonist (Concentrat ion)	IC50 (nM)	Selectivity (vs. P2X2/3)
Relicpixant	P2X3	Calcium Influx	α,β-meATP (EC80)	To be determined	To be determined
Eliapixant	P2X3	In vitro functional	Not Specified	8-10	~20-fold
Gefapixant	P2X3	Patch Clamp	Not Specified	153	~1.4-fold
Camlipixant	P2X3	Calcium Influx	ATP:Mg2+ (2 μM)	55.05	Not Specified

Note: The data for Eliapixant, Gefapixant, and Camlipixant are provided for illustrative purposes.[2]

Troubleshooting and Considerations

- Cell Health: Ensure cells are healthy and not overgrown, as this can affect receptor expression and response.
- Dye Loading: Optimize dye concentration and loading time to achieve a good signal-to-noise ratio without causing cellular toxicity.
- Agonist Concentration: Use an agonist concentration that gives a robust and reproducible signal (typically EC50 to EC80) to ensure a sufficient window for measuring inhibition.
- Compound Solubility: Ensure Relicpixant is fully dissolved in the assay buffer to obtain accurate concentration-response curves.
- Signal Quenching: Some compounds can interfere with the fluorescence signal. It is advisable to test for auto-fluorescence or quenching properties of the test compound.



Conclusion

Calcium imaging is a robust and direct method for measuring the activity of P2X3 receptor antagonists like **Relicpixant**. The protocol described provides a reliable framework for determining the potency of such compounds in a high-throughput format, making it an invaluable tool for drug discovery and development in therapeutic areas targeting P2X3-mediated signaling.

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